molecular formula C11H17NO B12123572 2-(4-ethylphenoxy)-N-methylethanamine CAS No. 915921-60-7

2-(4-ethylphenoxy)-N-methylethanamine

Cat. No.: B12123572
CAS No.: 915921-60-7
M. Wt: 179.26 g/mol
InChI Key: OQCZVYNNBMVDGO-UHFFFAOYSA-N
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Description

Ethanamine, 2-(4-ethylphenoxy)-N-methyl- is an organic compound with the molecular formula C11H17NO It is a derivative of ethanamine, where the amino group is substituted with a 4-ethylphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-(4-ethylphenoxy)-N-methyl- typically involves the reaction of 2-(4-ethylphenoxy)ethanol with methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanamine, 2-(4-ethylphenoxy)-N-methyl- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal catalysts, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(4-ethylphenoxy)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethanamine, 2-(4-ethylphenoxy)-N-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and pathways, particularly those involving amine-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(4-ethylphenoxy)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethylphenoxy)ethanamine: This compound is similar in structure but lacks the N-methyl substitution.

    2-(4-Ethylphenoxy)-N-(2-furylmethyl)-1-ethanamine: This compound has a furylmethyl group instead of a methyl group.

    2-(4-Ethylphenoxy)methylbenzoylthiourea: This compound contains a thiourea group instead of an amine group.

Uniqueness

Ethanamine, 2-(4-ethylphenoxy)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenoxy group and the N-methyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

915921-60-7

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-methylethanamine

InChI

InChI=1S/C11H17NO/c1-3-10-4-6-11(7-5-10)13-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3

InChI Key

OQCZVYNNBMVDGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC

Origin of Product

United States

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